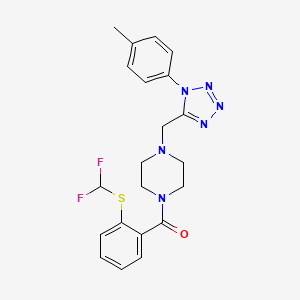![molecular formula C16H19N3O3S B2766197 N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 875108-77-3](/img/structure/B2766197.png)
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide” is C16H19N3O3S . The molecular weight is 333.41 . The InChI code is 1S/C23H28FN3O4S/c1-23(2,3)26-32(30,31)20-10-8-19(9-11-20)25-22(29)17-14-21(28)27(15-17)13-12-16-4-6-18(24)7-5-16/h4-11,17,26H,12-15H2,1-3H3,(H,25,29) .科学的研究の応用
Synthetic Methodologies and Chemical Reactions
The reactivity of substituted pyridines, including N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide, has been explored in various chemical reactions. For example, magnesiated bases can react with substituted pyridines to produce 2,3-disubstituted pyridines, showcasing the utility of these compounds in synthetic chemistry for introducing carboxylic acid- or amino-derived functions at specific positions on the pyridine ring (Bonnet et al., 2001). Such reactivity patterns are crucial for developing new synthetic routes and manipulating pyridine scaffolds for various applications.
Polymer Synthesis and Properties
This compound and its derivatives find applications in the synthesis of novel polyamides and polyimides, contributing to the development of materials with desirable properties. Hsiao et al. (2000) described the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polymers displayed excellent thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in material science applications (Hsiao, Yang, & Chen, 2000).
Material Properties and Applications
Research on this compound derivatives extends to exploring their utility in creating materials with specific functional properties. Liaw et al. (2000) synthesized new soluble polyamides from 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines, revealing their amorphous nature, excellent solubility, and thermal properties. Such materials are promising for applications requiring high-performance polymers with specific thermal and mechanical characteristics (Liaw, Liaw, & Chen, 2000).
特性
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)19-23(21,22)14-8-6-13(7-9-14)18-15(20)12-5-4-10-17-11-12/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKLXEFUYZETFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


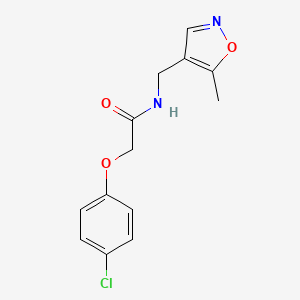
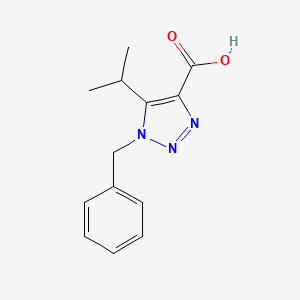
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2766122.png)
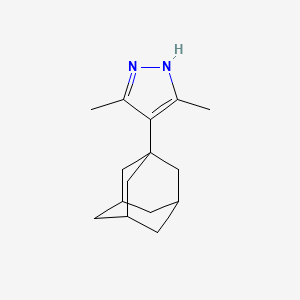
![Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2766125.png)
![6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B2766126.png)
![2,6-Dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)
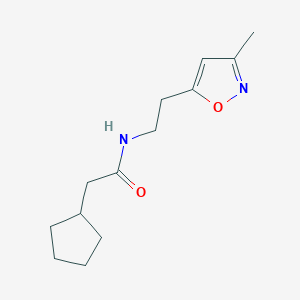

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)
![N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2766133.png)
